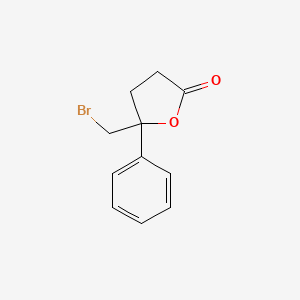
5-(Bromomethyl)-5-phenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-5-phenyloxolan-2-one is an organic compound that features a bromomethyl group and a phenyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-phenyloxolan-2-one typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-5-phenyloxolan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxolan-2-one ring into other ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
5-(Bromomethyl)-5-phenyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-5-phenyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The oxolan-2-one ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-5-phenyloxolan-2-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
5-(Hydroxymethyl)-5-phenyloxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic and potentially more reactive towards certain nucleophiles.
5-(Methyl)-5-phenyloxolan-2-one: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-5-phenyloxolan-2-one is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The combination of the bromomethyl group with the oxolan-2-one ring and phenyl group makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
180404-70-0 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11BrO2/c12-8-11(7-6-10(13)14-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
RFUJMZGLEISPQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1=O)(CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


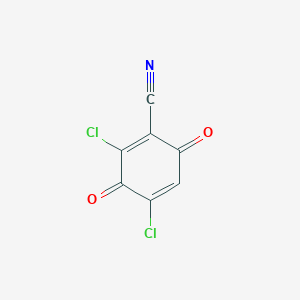
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

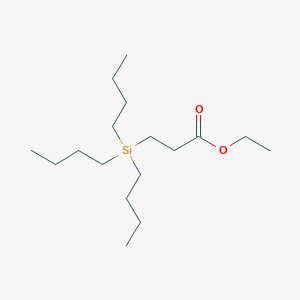
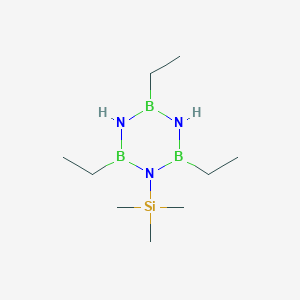
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
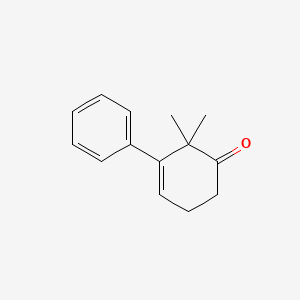
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
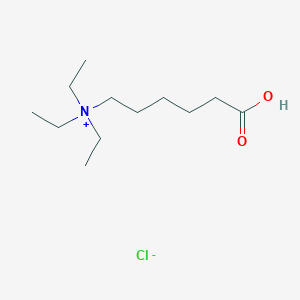
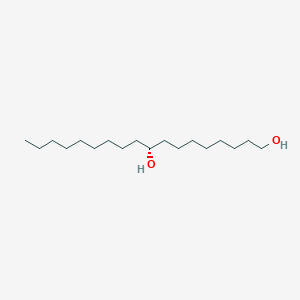
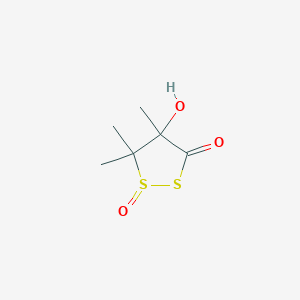
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
